molecular formula C9H17NO4 B148309 Boc-L-alanine methyl ester CAS No. 28875-17-4

Boc-L-alanine methyl ester

Cat. No.: B148309
CAS No.: 28875-17-4
M. Wt: 203.24 g/mol
InChI Key: GJDICGOCZGRDFM-LURJTMIESA-N
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Mechanism of Action

Target of Action

Boc-L-alanine methyl ester, also known as Boc-Ala-OMe, is a derivative of the amino acid alanine . It is primarily used as a building block in the synthesis of peptides and peptidomimetics . Therefore, its primary targets are the peptide chains where it is incorporated.

Mode of Action

Boc-Ala-OMe interacts with its targets (peptide chains) through a process known as peptide synthesis . The compound serves as a protected form of L-alanine, which can be selectively deprotected and used for the introduction of L-alanine into peptide chains .

Biochemical Pathways

The biochemical pathways affected by Boc-Ala-OMe are those involved in peptide synthesis . The compound, serving as a protected form of L-alanine, is incorporated into peptide chains, thereby influencing the structure and function of the resulting peptides.

Result of Action

The molecular and cellular effects of Boc-Ala-OMe’s action are primarily seen in the peptides that it helps synthesize . By serving as a building block in peptide synthesis, Boc-Ala-OMe can influence the structure and function of these peptides, which can have various effects depending on the specific peptide and its role in the body.

Action Environment

The action, efficacy, and stability of Boc-Ala-OMe can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules. Additionally, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boc-L-alanine methyl ester plays a pivotal role in the synthesis of multifunctional targets, especially in peptide synthesis It interacts with various enzymes, proteins, and other biomolecules during these processes The nature of these interactions is often determined by the specific biochemical reactions in which this compound is involved

Molecular Mechanism

The molecular mechanism of action of this compound largely involves its role as a protected form of L-alanine in peptide synthesis It can exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a tert-butyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-alanine. This intermediate is then esterified using methanol and a catalyst like trimethylchlorosilane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-L-alanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Boc-L-leucine methyl ester
  • Boc-L-valine methyl ester
  • Boc-L-phenylalanine methyl ester

Comparison: Boc-L-alanine methyl ester is unique due to its smaller side chain compared to Boc-L-leucine methyl ester and Boc-L-valine methyl ester, making it less sterically hindered and more versatile in peptide synthesis. Boc-L-phenylalanine methyl ester, on the other hand, has a bulky aromatic side chain, which can influence the overall properties of the synthesized peptides .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDICGOCZGRDFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446058
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28875-17-4
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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